4-(Bromomethyl)-2-methylpyridine
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, PubChem CID, ChemSpider ID, etc.
Synthesis Analysis
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This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, etc.Scientific Research Applications
Protein Modification : 2-Methyl-4-bromopyridine, a compound closely related to 4-(Bromomethyl)-2-methylpyridine, has been identified as a selective covalent modifier for the enzyme dimethylarginine dimethylaminohydrolase (DDAH), a key enzyme in nitric oxide control. This suggests potential applications in developing biological probes and therapeutics (Johnson et al., 2011).
Synthesis of Novel Pyridine Derivatives : A study demonstrated the efficient synthesis of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine, which is structurally related to 4-(Bromomethyl)-2-methylpyridine. These derivatives have potential applications as chiral dopants for liquid crystals and show various biological activities, including anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Fluorescent Chemosensors : Reactions involving 4′-[4-(bromomethyl)phenyl]-2,2′:6′,2′′-terpyridine, a compound similar to 4-(Bromomethyl)-2-methylpyridine, yielded ligands that formed metallo receptors with ruthenium complexes. These receptors are used as chemosensors for heavy metal ions, highlighting their potential in environmental monitoring and health safety applications (Padilla-Tosta et al., 2001).
Preparation of Functionalized N-Heterocyclic Compounds : Functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines, which can be derived from compounds like 4-(Bromomethyl)-2-methylpyridine, were synthesized using Stille-type cross-coupling procedures. These compounds are valuable as chelating ligands in supramolecular chemistry (Heller & Schubert, 2002).
Polymerization Studies : The polymerization of 4-bromomethylpyridine (and related compounds) was investigated, revealing insights into the reaction mechanisms and the properties of the resulting polymers. These polymers could have applications in materials science due to their solubility and thermal stability characteristics (Monmoton et al., 2008).
Electrophoretic Separation Studies : Methylpyridines, including 4-methylpyridine, were used to study the relationships between pH and separation in free solution capillary electrophoresis, suggesting applications in analytical chemistry (Wren, 1991).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
4-(bromomethyl)-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVGGQWHXOPXRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302605 | |
Record name | 4-(Bromomethyl)-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-methylpyridine | |
CAS RN |
1167055-68-6 | |
Record name | 4-(Bromomethyl)-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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